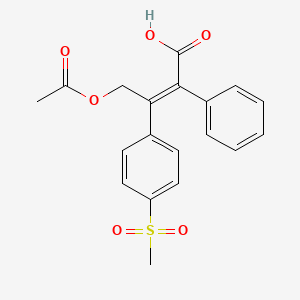

(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid

Description

(Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid (CAS: 179174-79-9) is a synthetic organic compound with the molecular formula C₁₉H₁₈O₆S and a molecular weight of 374.4076 g/mol . It is characterized by:

- A Z-configuration double bond in the but-2-enoic acid backbone.

- A 4-(methylsulfonyl)phenyl substituent at position 3.

- A phenyl group at position 2 and an acetoxy group at position 4.

- A carboxylic acid functional group.

Properties

IUPAC Name |

(Z)-4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b18-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWJWEFMAVOUBY-ISLYRVAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C(=C(/C1=CC=CC=C1)\C(=O)O)/C2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenylbutenoic Acid Backbone: This step involves the reaction of a suitable phenylacetic acid derivative with an appropriate aldehyde under basic conditions to form the phenylbutenoic acid backbone.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the phenyl ring using methylsulfonyl chloride in the presence of a base such as pyridine.

Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetoxy and methylsulfonyl groups play crucial roles in its binding affinity and selectivity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects by reducing the production of prostaglandins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Methylsulfonyl Group : The target compound and Tesaglitazar both feature a methylsulfonyl group, which is associated with enhanced metabolic stability and receptor binding in pharmaceuticals . However, Tesaglitazar incorporates this group via a sulfonate ester, whereas the target compound directly attaches it to a phenyl ring.

Backbone Complexity: The target’s but-2-enoic acid backbone with a Z-configuration distinguishes it from simpler analogs like 3-(methylsulfonyl)benzoic acid, which lacks unsaturated bonds and complex substituents .

Pharmacological Potential: While Tesaglitazar is clinically validated for diabetes, the target compound’s acetoxy and enoic acid groups may confer distinct reactivity or bioavailability, though pharmacological data are absent in the provided evidence .

Similarity Scores : Computational similarity scores (e.g., 0.81–0.82) highlight shared sulfonyl and aromatic motifs but underscore differences in backbone complexity and functional group diversity .

Biological Activity

(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid (CAS No. 179174-79-9) is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

- Molecular Formula : C19H18O6S

- Molecular Weight : 374.41 g/mol

- CAS Number : 179174-79-9

- MDL Number : MFCD20921860

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, a study highlighted the effectiveness of certain acetylated compounds against Staphylococcus aureus, demonstrating a strong bactericidal effect .

Table 1: Antimicrobial Efficacy Against Various Strains

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 32 µg/mL |

This table summarizes the MIC values for various compounds, indicating that this compound may possess similar or enhanced activity compared to known standards.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were tested on various cell lines, including L929 fibroblasts and A549 lung cancer cells. Results indicated that while some derivatives showed significant cytotoxicity, others enhanced cell viability at lower concentrations .

Table 2: Cytotoxicity Results on Cell Lines

| Compound Name | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| Compound A | L929 | 100 | 75 |

| Compound B | A549 | 50 | 120 |

| Compound C | L929 | 200 | 60 |

The data suggests that certain concentrations of this compound can stimulate cell growth, indicating potential therapeutic applications in cancer treatment.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that its antimicrobial action may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the methylsulfonyl group is particularly noted for enhancing lipophilicity, which may facilitate better interaction with microbial membranes .

Case Studies and Research Findings

Several case studies have explored the efficacy of related compounds in clinical settings. For example, a study published in a peer-reviewed journal demonstrated that derivatives with similar structural features significantly reduced bacterial load in infected animal models . These findings reinforce the potential application of this compound as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for (Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-(methylsulfonyl)benzaldehyde with appropriate enolates or via Petasis reactions to introduce the but-2-enoic acid backbone. For example, analogous syntheses of methylsulfonyl-containing compounds utilize 4-(methylsulfonyl)benzaldehyde in aldol-like reactions with amino acids (e.g., 2-aminoacetic acid) under basic conditions (K₂CO₃) . To ensure stereochemical purity (Z-configuration), reaction conditions such as temperature control (<60°C) and chiral catalysts (e.g., L-proline derivatives) are critical. Post-synthesis, X-ray crystallography (as demonstrated in racemic crystal structure determination ) and NOESY NMR can confirm stereochemistry.

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve structural features like the acetoxy group (δ ~2.1 ppm for CH₃), enoic acid protons (δ ~6.5–7.5 ppm), and methylsulfonyl aromatic protons (δ ~7.8–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) with <5 ppm error .

- HPLC-PDA/MS: Monitors purity (>95%) and identifies impurities (e.g., E-isomer or deacetylated byproducts) using C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Stability studies should include:

- pH-dependent degradation: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis of the acetoxy group or isomerization .

- Photostability: Expose to UV light (320–400 nm) and quantify degradation products via LC-MS .

- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. To address this:

- Metabolic profiling: Use liver microsomes or hepatocytes to identify metabolites (e.g., deacetylation or sulfone reduction) .

- Prodrug design: Modify the acetoxy group to improve membrane permeability (e.g., ester-to-amide conversion) .

- In vivo PK/PD modeling: Correlate plasma concentrations (LC-MS/MS) with pharmacodynamic endpoints (e.g., COX-2 inhibition in murine models) .

Q. How does the Z-configuration influence the compound’s interaction with biological targets like COX-2?

Methodological Answer: The Z-configuration dictates spatial orientation of the phenyl and methylsulfonyl groups, affecting binding to COX-2’s hydrophobic pocket. Computational methods (molecular docking with AutoDock Vina) and comparative studies with E-isomers are recommended. For example, methylsulfonylphenyl-containing analogs show enhanced COX-2 inhibition when the substituents adopt a planar orientation . Validate predictions using surface plasmon resonance (SPR) to measure binding affinities (KD values) .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Preparative HPLC: Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) to separate stereoisomers .

- Chiral chromatography: Employ amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve racemic mixtures .

- Recrystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray validation .

Q. How can researchers design SAR studies to optimize the compound’s pharmacological profile?

Methodological Answer: Structure-Activity Relationship (SAR) studies should systematically modify:

- Acetoxy group: Replace with other acyloxy groups (e.g., propionyloxy) to alter metabolic stability .

- Methylsulfonyl substituent: Test analogs with sulfonamide or sulfoxide groups to assess COX-2 selectivity .

- Phenyl ring substituents: Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding affinity .

Validate using in vitro enzyme assays (e.g., COX-2 IC₅₀ determination) and cytotoxicity screens (MTT assay on mammalian cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.